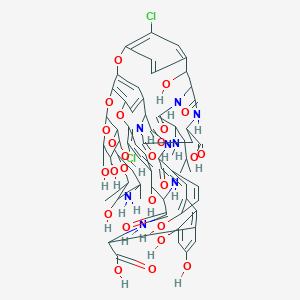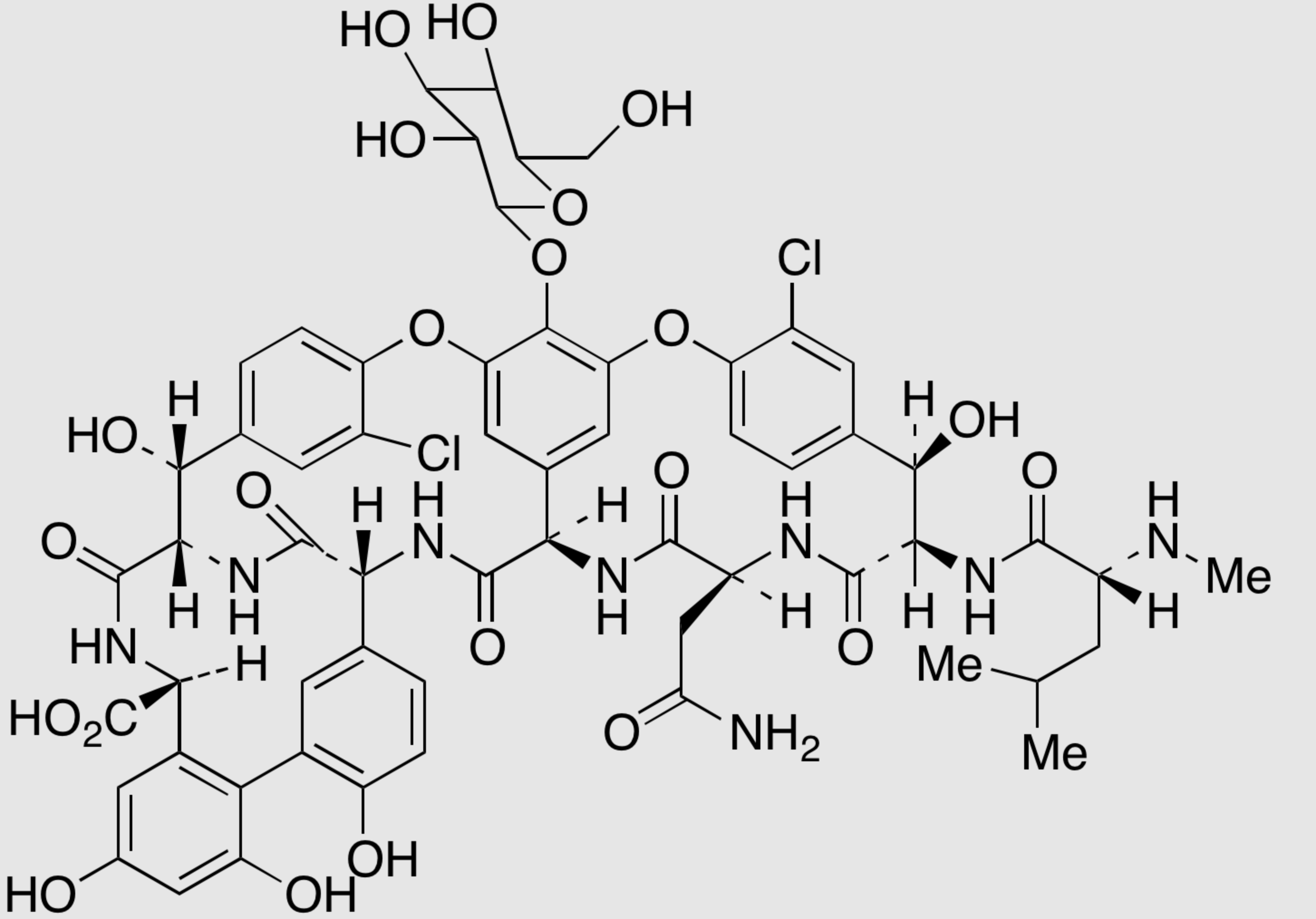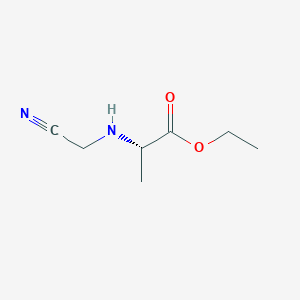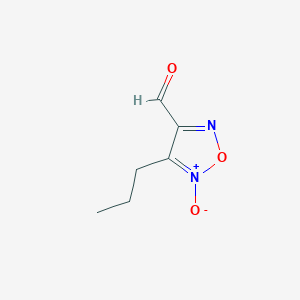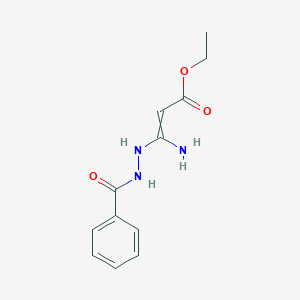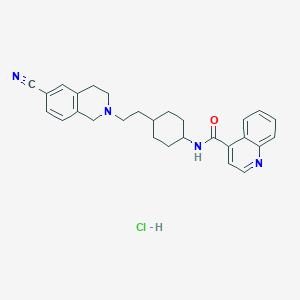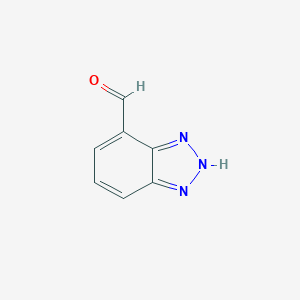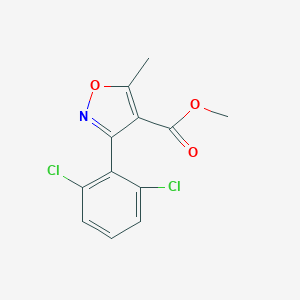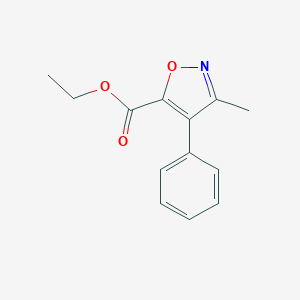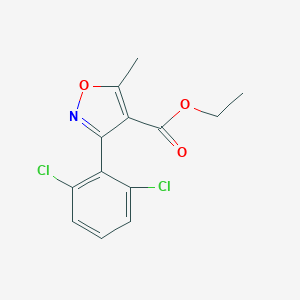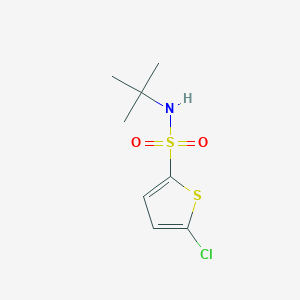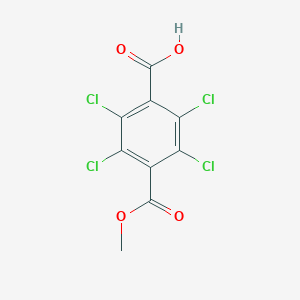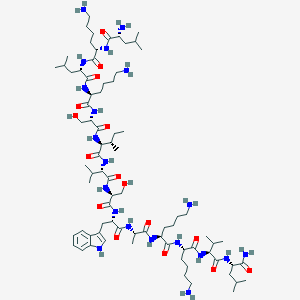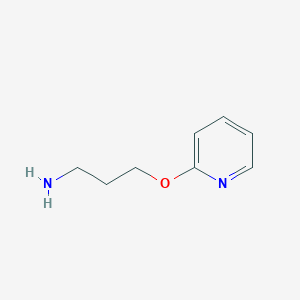
3-(Pyridin-2-yloxy)propan-1-amine
Descripción general
Descripción
“3-(Pyridin-2-yloxy)propan-1-amine” is a chemical compound with the CAS Number: 125767-31-9 . It has a molecular weight of 152.2 and its IUPAC name is 3-(2-pyridinyloxy)-1-propanamine . It is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of “3-(Pyridin-2-yloxy)propan-1-amine” and similar compounds has been explored in various studies . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The InChI code for “3-(Pyridin-2-yloxy)propan-1-amine” is 1S/C8H12N2O/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(Pyridin-2-yloxy)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 152.2 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Schiff Base Complexes
- A new Schiff base complex was synthesized using a compound similar to 3-(Pyridin-2-yloxy)propan-1-amine, showcasing its role in forming complexes with Zn(II) metal ions. This complex was characterized by spectroscopic methods and crystal structure analysis, indicating a distorted square pyramidal environment for the Zn(II) ion (Rezaeivala, 2017).
Coordination Chemistry with Zinc(II)
- Unsymmetrical tripodal amines, similar to 3-(Pyridin-2-yloxy)propan-1-amine, were used in coordination chemistry with zinc(II). These amines were involved in the synthesis of mononuclear complexes with zinc salts. X-ray crystal structure determinations confirmed the mononuclear nature and the distorted geometry of the Zn(II) ion in these complexes (Keypour et al., 2018).
Complexation to Cadmium(II)
- The reaction of a compound structurally related to 3-(Pyridin-2-yloxy)propan-1-amine with cadmium iodide led to the formation of a cadmium complex. This complex demonstrated a distorted octahedral geometry and was studied through various spectroscopic methods (Hakimi et al., 2013).
Catalysis in Ethylene Dimerization
- (Imino)pyridine ligands, resembling 3-(Pyridin-2-yloxy)propan-1-amine, were synthesized and used with palladium complexes as catalysts for ethylene dimerization. This study highlights the potential of such compounds in catalysis (Nyamato et al., 2015).
Methoxycarbonylation of Olefins
- Palladium(II) complexes of pyridyl(imine) ligands, similar to 3-(Pyridin-2-yloxy)propan-1-amine, acted as catalysts for the methoxycarbonylation of higher olefins, indicating the compound's significance in catalytic processes (Zulu et al., 2020).
Formation of Cu(II) Complexes
- The synthesis of Cu(II) complexes involved unsymmetrical tripodal amines like 3-(Pyridin-2-yloxy)propan-1-amine. These complexes were characterized by X-ray diffraction, revealing a distorted square-pyramidal copper(II) ion and suggesting the compound's relevance in forming metal complexes (Keypour et al., 2015).
Safety And Hazards
The safety information for “3-(Pyridin-2-yloxy)propan-1-amine” indicates that it is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-pyridin-2-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZFXDMLGVRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559796 | |
| Record name | 3-[(Pyridin-2-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)propan-1-amine | |
CAS RN |
125767-31-9 | |
| Record name | 3-[(Pyridin-2-yl)oxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yloxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

